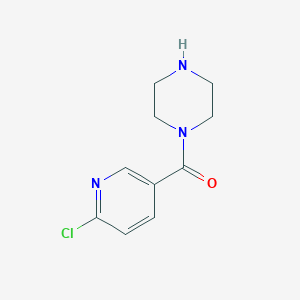

(6-Chloropyridin-3-yl)(piperazin-1-yl)methanone

Description

Properties

Molecular Formula |

C10H12ClN3O |

|---|---|

Molecular Weight |

225.67 g/mol |

IUPAC Name |

(6-chloropyridin-3-yl)-piperazin-1-ylmethanone |

InChI |

InChI=1S/C10H12ClN3O/c11-9-2-1-8(7-13-9)10(15)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2 |

InChI Key |

QMFDOGDFXJQSTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Route via Amide Coupling

- Starting Materials : 6-chloropyridine-3-carboxylic acid and piperazine.

- Activation of Acid : The carboxylic acid is commonly converted into an acid chloride intermediate using reagents such as oxalyl chloride or thionyl chloride, often catalyzed by a small amount of DMF.

- Amide Bond Formation : The acid chloride intermediate is reacted with piperazine in the presence of a base like triethylamine to neutralize the generated HCl and drive the reaction forward.

- Solvent and Conditions : Dichloromethane (DCM) or other aprotic solvents are typically used. The reaction is performed at low temperature initially (0 °C) and then allowed to warm to room temperature for completion.

- Purification : The crude product is purified by column chromatography using suitable eluents such as ethyl acetate and hexanes.

Example Procedure (adapted from general methods for piperazine amides synthesis):

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | 6-chloropyridine-3-carboxylic acid + oxalyl chloride + DMF (catalytic) in DCM, 0 °C to rt | Formation of acid chloride intermediate |

| 2 | Add piperazine + triethylamine in DCM, 0 °C to rt | Amide bond formation |

| 3 | Workup: aqueous wash, drying, solvent removal | Isolation of crude product |

| 4 | Purification by silica gel chromatography | Obtain pure this compound |

The yield of this reaction typically ranges from moderate to high (60–90%) depending on reaction optimization.

Industrial Scale Preparation

- Optimization : In industrial settings, reaction parameters such as temperature, solvent, reagent stoichiometry, and mixing are optimized for yield and purity.

- Continuous Flow Reactors : These are employed to improve reaction control, heat transfer, and scalability.

- Automated Purification : Techniques such as automated chromatography or crystallization are used to isolate the product efficiently.

Alternative Synthetic Routes

- Direct Coupling Using Carbodiimides : The acid can be coupled directly with piperazine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or EDC in the presence of additives such as hydroxybenzotriazole (HOBt) to improve yields and reduce side reactions.

- Nucleophilic Aromatic Substitution (SNAr) : Although less common for this compound, SNAr reactions on halogenated pyridines with piperazine derivatives can be a route to related analogues.

Reaction Analysis and Mechanistic Insights

Amide Formation Mechanism

- Activation of the carboxylic acid to acid chloride increases electrophilicity.

- Nucleophilic attack by the piperazine nitrogen on the acid chloride carbonyl carbon forms a tetrahedral intermediate.

- Collapse of the intermediate releases chloride ion and forms the amide bond.

- Triethylamine scavenges HCl to prevent acid-catalyzed side reactions.

Side Reactions and Considerations

- Over-acylation of both nitrogen atoms in piperazine can occur; stoichiometry control is important.

- Hydrolysis of acid chloride intermediate if moisture is present.

- Use of dry solvents and inert atmosphere can improve yields.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Acid chloride + piperazine | Oxalyl chloride, DMF catalyst, DCM, Et3N, 0 °C to rt | Straightforward, high purity | Requires moisture control | 60–90 |

| Carbodiimide coupling (DCC/EDC) | DCC or EDC, HOBt, organic solvent (e.g., DCM) | Mild conditions, no acid chloride | Side product (dicyclohexylurea) | 50–85 |

| Nucleophilic aromatic substitution | Halogenated pyridine + piperazine, base, solvent | Useful for analogues | Less common for this compound | Variable |

| Industrial continuous flow | Optimized flow reactor, automated purification | Scalable, reproducible | Requires specialized equipment | >85 |

Supporting Research Findings

- Patent literature (EP2300432B1) describes piperazine derivatives including this compound as calcium channel modulators, highlighting synthetic methods involving amide formation from acid chlorides and piperazine derivatives.

- General synthetic protocols for piperazine amides emphasize acid chloride intermediates generated by oxalyl chloride and subsequent coupling with piperazine under base conditions.

- Analogous compounds with piperazine linked to pyridine rings have been synthesized using similar methodologies with yields ranging from moderate to excellent, confirming the robustness of the acid chloride coupling approach.

- Industrial synthesis benefits from continuous flow chemistry to enhance reaction control and scalability, a practice increasingly common for such heterocyclic amides.

Scientific Research Applications

(6-Chloropyridin-3-yl)(piperazin-1-yl)methanone has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

Industrial Applications: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Chloropyridin-3-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

This section compares (6-Chloropyridin-3-yl)(piperazin-1-yl)methanone with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues with Chloropyridine and Piperazine Moieties

Key Observations :

- Bioactivity: While this compound lacks direct activity data in the evidence, its analogues show diverse biological effects. For instance, pyridin-3-yl derivatives exhibit potent SARS-CoV-2 M<sup>pro</sup> inhibition , whereas phenazine-containing analogues (e.g., 5m) demonstrate antifungal properties .

- Synthetic Flexibility : The chloropyridine-piperazine scaffold allows modular substitutions. For example, attaching a nitrophenyl group (as in ) enhances cholinesterase inhibition, while dichlorobenzyl modifications improve viral protease targeting .

Pharmacological and Physicochemical Differences

- Lipophilicity : Chloropyridine derivatives generally exhibit moderate lipophilicity, enhancing blood-brain barrier penetration. For example, BAY10000493 (a structurally related K2P channel inhibitor) leverages a fluorophenyl group to optimize CNS activity .

- Thermal Stability: Compounds like (6-Chloro-2-methylimidazo-pyridin-3-yl)(piperazin-1-yl)methanone (8p) show higher melting points (104–105°C) compared to non-imidazo analogues, likely due to enhanced crystallinity from fused rings .

SAR Insights

- Chlorine Substitution: The 6-chloro group on pyridine improves metabolic stability by resisting oxidative degradation, as seen in analogues like (6-Fluoroquinolin-3-yl)(piperazin-1-yl)methanone .

- Piperazine Modifications : Adding bulky substituents (e.g., cyclopropyl in Compound 11a ) reduces off-target binding, while hydrophilic groups (e.g., sulfonyl in Compound 99 ) enhance solubility.

Biological Activity

(6-Chloropyridin-3-yl)(piperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound this compound features a chlorinated pyridine ring linked to a piperazine moiety through a carbonyl group. This structural configuration is crucial for its biological activity, allowing for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to act as an inhibitor of proteases, including the main protease of SARS-CoV-2, which positions it as a candidate in antiviral drug development. The compound's mechanism involves modulating enzyme activity and receptor signaling pathways, potentially leading to therapeutic effects against various diseases.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral properties. It has been characterized as an effective inhibitor of the SARS-CoV-2 main protease, showcasing its potential in treating COVID-19 .

Antimicrobial and Anticancer Activities

The compound has also been investigated for its antimicrobial and anticancer properties. Studies suggest that it may inhibit the growth of various cancer cell lines and exhibit antibacterial activity against specific pathogens.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Target/Pathway | IC50/EC50 Values | Notes |

|---|---|---|---|---|

| Study 1 | Antiviral | SARS-CoV-2 Main Protease | 9.08 μM | Effective in vitro |

| Study 2 | Anticancer | Various Cancer Cell Lines | Varies by cell line | Shows promise in reducing cell viability |

| Study 3 | Antimicrobial | Specific Bacterial Strains | Not specified | Effective against resistant strains |

Case Study 1: SARS-CoV-2 Inhibition

A study demonstrated that this compound effectively inhibited the main protease of SARS-CoV-2, with an IC50 value of approximately 9.08 μM. This finding underscores its potential as a therapeutic agent against COVID-19, particularly given the urgent need for effective antiviral drugs during the pandemic .

Case Study 2: Anticancer Activity

In another investigation focusing on various cancer cell lines, this compound exhibited significant cytotoxic effects. The compound's ability to induce apoptosis in cancer cells was noted, suggesting mechanisms involving cell cycle arrest and mitochondrial dysfunction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.